molecular formula C18H20N4O B242881 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol

4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol

Cat. No. B242881
M. Wt: 308.4 g/mol
InChI Key: PXDOWORJQOOZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has been widely used in scientific research for its ability to regulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Mechanism of Action

4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol inhibits the activity of GSK-3, an enzyme that plays a crucial role in various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. GSK-3 is involved in the regulation of the Wnt signaling pathway, which is important for embryonic development and tissue homeostasis. By inhibiting GSK-3, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol activates the Wnt signaling pathway, leading to the upregulation of target genes and the promotion of cell proliferation and differentiation.
Biochemical and Physiological Effects:
4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to have various biochemical and physiological effects on cells. It promotes the self-renewal of embryonic stem cells and induces their differentiation into specific cell types. It also activates the Wnt signaling pathway, leading to the upregulation of target genes and the promotion of cell proliferation and differentiation. In addition, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to regulate the activity of various transcription factors and signaling pathways, including the Notch and Hedgehog pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol is its ability to regulate various cellular processes, making it a useful tool for studying cell proliferation, differentiation, and apoptosis. It is also highly specific for GSK-3, making it a valuable tool for studying the Wnt signaling pathway. However, 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has some limitations, including its relatively high cost and potential toxicity at high concentrations. It is also important to note that the effects of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol may vary depending on the cell type and experimental conditions.

Future Directions

There are many potential future directions for research involving 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol. One area of interest is its potential therapeutic applications, particularly in the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is its potential use in tissue engineering and regenerative medicine. Further research is needed to fully understand the mechanisms of action of 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol and its potential applications in various fields of research.

Synthesis Methods

4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol can be synthesized using a multi-step process starting with commercially available starting materials. The process involves the preparation of intermediate compounds, which are then subjected to further reactions to obtain the final product. The synthesis method has been well-established and is reproducible.

Scientific Research Applications

4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been extensively used in scientific research to study various cellular processes. It has been shown to promote the self-renewal of embryonic stem cells and induce their differentiation into specific cell types. It has also been used to study the Wnt signaling pathway, which is involved in the regulation of cell proliferation and differentiation. 4-[3-(Cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol has been shown to activate the Wnt signaling pathway by inhibiting GSK-3, which in turn leads to the stabilization and accumulation of β-catenin, a key component of the pathway.

properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

4-[3-(cyclohexylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol

InChI

InChI=1S/C18H20N4O/c23-15-9-7-13(8-10-15)16-17(20-14-5-2-1-3-6-14)22-12-4-11-19-18(22)21-16/h4,7-12,14,20,23H,1-3,5-6H2

InChI Key

PXDOWORJQOOZKP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O

Canonical SMILES

C1CCC(CC1)NC2=C(N=C3N2C=CC=N3)C4=CC=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.